N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(benzylsulfonyl)propanamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The benzoyl, phenyl, and benzylsulfonyl groups would contribute to the overall polarity and reactivity of the molecule .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The thiazole ring might undergo electrophilic substitution reactions, while the carbonyl group in the benzoyl moiety might be involved in nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as the size and shape of the molecule, the presence of polar functional groups, and the overall charge distribution would influence properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Synthesis and Antimicrobial Activity
One study described the synthesis and antimicrobial evaluation of novel compounds including 5-benzoyl-N-substituted amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones. These compounds were characterized by various spectroscopic methods and showed in vitro antibacterial and antifungal properties (Elgemeie et al., 2017).
Synthesis and Characterization of Heterocyclic Compounds
Another research effort focused on synthesizing and characterizing heterocyclic compounds from the class of 1,2,4-triazole-3-thione, which were obtained by intramolecular cyclization. These compounds were synthesized aiming at developing new materials with potential biological activities (Cretu et al., 2010).
Molecular Docking and Antimicrobial Evaluation
Further research involved the synthesis, molecular docking, and antimicrobial evaluation of novel benzoxazole derivatives. These compounds exhibited significant antimicrobial activities against various microorganisms, including drug-resistant strains. The study highlights the potential of these derivatives in designing new potent drugs (Ertan-Bolelli et al., 2016).
Anticancer and Antiacetylcholinesterase Activity
Investigations into benzothiazole-piperazinesulfonamide conjugates revealed promising anticancer and antiacetylcholinesterase activities. These findings suggest the utility of these conjugates in developing therapies for diseases where acetylcholinesterase inhibitors are beneficial (Rao et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-benzylsulfonylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O4S2/c29-22(16-17-34(31,32)18-19-10-4-1-5-11-19)27-26-28-23(20-12-6-2-7-13-20)25(33-26)24(30)21-14-8-3-9-15-21/h1-15H,16-18H2,(H,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLFUUFECCJUTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-benzoyl-4-phenylthiazol-2-yl)-3-(benzylsulfonyl)propanamide |
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